Anisoin (CAS 119-52-8): A Comprehensive Technical Guide
Anisoin (CAS 119-52-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anisoin, with the CAS number 119-52-8, is a benzoin derivative characterized by the presence of two methoxyphenyl groups. This white to pale yellow crystalline powder is a versatile compound with significant applications in polymer chemistry and analytical sciences. This technical guide provides an in-depth overview of the core properties of Anisoin, including its physicochemical characteristics, synthesis, and key applications, with a focus on experimental methodologies.
Core Properties and Data
Anisoin, systematically named 2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone, possesses a unique molecular structure that dictates its physical and chemical behavior. A summary of its key quantitative properties is presented below for easy reference and comparison.
Physicochemical Properties of Anisoin
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O₄ | [1] |
| Molecular Weight | 272.30 g/mol | [1][2] |
| Melting Point | 111-112 °C | [2] |
| Boiling Point | 194 °C at 12 mmHg | |
| Density | 1.194 g/cm³ | |
| Flash Point | 230 °F (110 °C) | |
| Solubility | Soluble in ethanol, ether, and acetone; insoluble in water. | [3] |
| Appearance | White to pale yellow crystalline powder | [4] |
Spectroscopic Data
| Spectroscopy | Key Peaks/Signals |
| FT-IR (cm⁻¹) | 1670 (C=O stretch), 1250 (C-O-C methoxy stretch)[5] |
| ¹H NMR | Spectral data available from various sources. |
| ¹³C NMR | Spectral data available from various sources. |
| Mass Spectrometry | Base peak and fragmentation pattern data are available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to Anisoin.
Synthesis of Anisoin (Benzoin Condensation)
Anisoin is commonly synthesized via the benzoin condensation of p-anisaldehyde. A typical laboratory-scale procedure is as follows:
Materials:
-
p-Anisaldehyde
-
Sodium cyanide (NaCN) or Thiamine hydrochloride (Vitamin B₁) as a catalyst
-
Ethanol or Dimethylformamide (DMF) as a solvent
-
Water
Procedure:
-
Dissolve p-anisaldehyde in the chosen solvent (e.g., ethanol or DMF) in a round-bottom flask.
-
Add a catalytic amount of sodium cyanide or thiamine hydrochloride to the solution.
-
Heat the reaction mixture at a specific temperature (e.g., 80 °C for DMF) for several hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding water to the reaction mixture.
-
Collect the crude Anisoin by filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure Anisoin crystals.
Recrystallization for Purification
Recrystallization is a standard technique to purify solid compounds like Anisoin.
Procedure:
-
Dissolve the impure Anisoin in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove any residual solvent.[6][7]
HPLC Analysis
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column is a common starting point for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typically used. The ratio is optimized to achieve good separation.
-
Detection: UV detection is suitable for Anisoin due to its aromatic rings. The detection wavelength should be set at one of the compound's UV absorbance maxima.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Injection Volume: Usually in the range of 10-20 µL.
Method development and validation would be required to determine the optimal conditions for linearity, accuracy, precision, and sensitivity, following established guidelines.[8][9]
Key Applications and Mechanisms
Anisoin's chemical structure makes it particularly useful in two main areas: as a photoinitiator for free-radical polymerization and as a derivatizing agent in analytical chemistry.
Photoinitiator in Polymer Chemistry
Anisoin functions as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, the molecule undergoes homolytic cleavage (α-cleavage) to generate two free radicals. These radicals can then initiate the polymerization of monomers, such as acrylates, leading to the formation of a polymer network. This property is widely utilized in UV-curable coatings, inks, and adhesives.[10][11]
Derivatization Reagent for Guanidino Compounds
Anisoin is employed as a pre-column derivatization reagent for the analysis of guanidino compounds by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The guanidino group reacts with Anisoin to form a highly fluorescent derivative, significantly enhancing the sensitivity and selectivity of the analysis.
Derivatization Protocol Outline:
-
Mix the sample containing guanidino compounds with a solution of Anisoin.
-
The reaction conditions typically involve heating the mixture at a specific temperature for a short period.
-
The resulting fluorescent derivative is then analyzed by reversed-phase HPLC.
Visualizing Workflows and Mechanisms
To further elucidate the processes involving Anisoin, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. 对二甲氧苯偶姻 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. p-Anisoin for synthesis | 119-52-8 [sigmaaldrich.com]
- 3. DE3624146A1 - Process for the preparation of 4,4'-dimethoxybenzoin - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of L-homoarginine in biological samples by HPLC involving precolumn derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. researchgate.net [researchgate.net]
